![molecular formula C11H12BrNO3 B13992314 3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid](/img/structure/B13992314.png)
3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid is an organic compound with the molecular formula C11H12BrNO3 It is a derivative of propanoic acid, featuring a bromomethyl group attached to a benzoyl moiety, which is further linked to an amino group and a propanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid typically involves multiple steps:
Bromination: The starting material, 4-methylbenzoic acid, undergoes bromination to introduce the bromomethyl group. This is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amidation: The brominated product is then reacted with propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a carboxylic acid or ketone.
科学研究应用
3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of biochemical probes and inhibitors for studying enzyme activity and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent modification or competitive inhibition. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby altering their function.
相似化合物的比较
Similar Compounds
4-Bromomethylbenzoic acid: Similar structure but lacks the amino and propanoic acid groups.
3-Bromopropanoic acid: Contains a bromine atom but lacks the benzoyl and amino groups.
4-Aminobenzoic acid: Contains an amino group but lacks the bromomethyl and propanoic acid groups.
Uniqueness
3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the bromomethyl group allows for selective covalent modifications, while the amino and propanoic acid groups provide additional sites for chemical transformations and interactions.
属性
分子式 |
C11H12BrNO3 |
|---|---|
分子量 |
286.12 g/mol |
IUPAC 名称 |
3-[[4-(bromomethyl)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H12BrNO3/c12-7-8-1-3-9(4-2-8)11(16)13-6-5-10(14)15/h1-4H,5-7H2,(H,13,16)(H,14,15) |
InChI 键 |
CILXNBUVAFZFLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CBr)C(=O)NCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


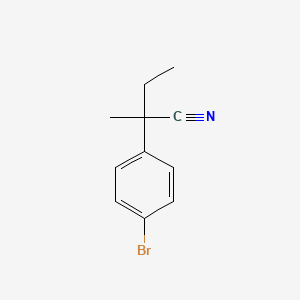
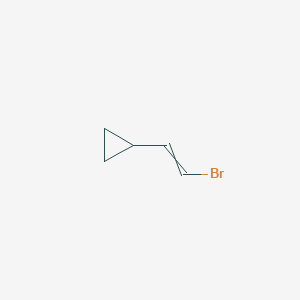
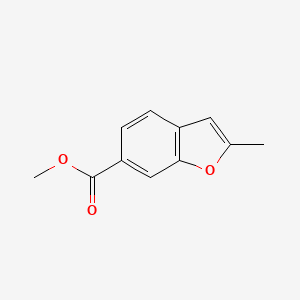



![9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13992276.png)
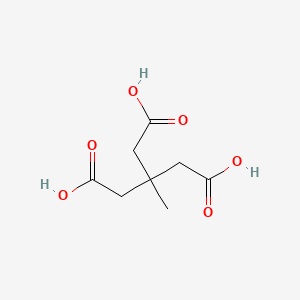
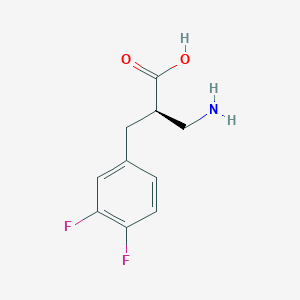


![N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13992319.png)
![3-[2-[3-[(3-Carbamimidoylanilino)diazenyl]-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]iminohydrazinyl]benzenecarboximidamide;chloride](/img/structure/B13992320.png)

